Cas no 144294-43-9 (5-Methylpyridazin-3-amine)

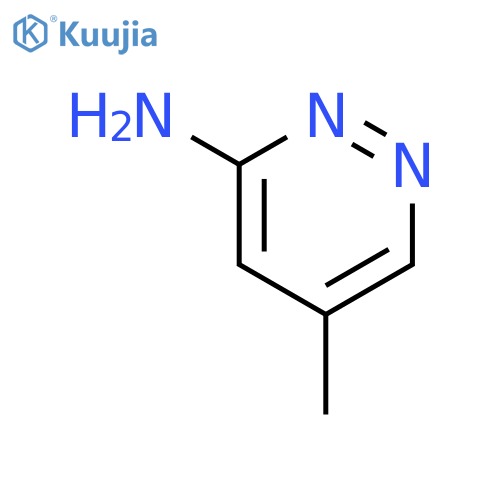

5-Methylpyridazin-3-amine structure

商品名:5-Methylpyridazin-3-amine

5-Methylpyridazin-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-Methylpyridazin-3-amine

- 3-Amino-5-methylpyridazine

- 5-Methyl pyridazine-3-amine

- 5-Methyl-3-pyridazinamine

- 3-Pyridazinamine,5-methyl-

- 5-Methylpyridazine-3-amine

- 7108AA

- 3-PYRIDAZINAMINE, 5-METHYL-

- AB61142

- TRA0070346

- SY011821

- AB0054051

- AB1006745

- 294M439

- I14

- AS-31278

- DTXSID80563522

- SCHEMBL2629419

- Z1198278271

- AC-25138

- SCHEMBL21590003

- A884817

- EN300-317543

- FT-0716925

- CS-0005499

- MFCD10698051

- AMY24948

- 144294-43-9

- AKOS006305101

- DB-029179

-

- MDL: MFCD10698051

- インチ: 1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8)

- InChIKey: NDPKVJZZCMFBIO-UHFFFAOYSA-N

- ほほえんだ: N1=C(C([H])=C(C([H])=N1)C([H])([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 109.06400

- どういたいしつりょう: 109.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 74.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.155

- ふってん: 320.8℃ at 760 mmHg

- フラッシュポイント: 173.8 °C

- PSA: 51.80000

- LogP: 0.94840

5-Methylpyridazin-3-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

5-Methylpyridazin-3-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methylpyridazin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K11240-1g |

3-Amino-5-methylpyridazine |

144294-43-9 | 97% | 1g |

$280 | 2024-05-24 | |

| Apollo Scientific | OR61037-1g |

3-Amino-5-methylpyridazine |

144294-43-9 | 97% | 1g |

£231.00 | 2025-02-20 | |

| Enamine | EN300-317543-2.5g |

5-methylpyridazin-3-amine |

144294-43-9 | 95.0% | 2.5g |

$381.0 | 2025-03-19 | |

| Enamine | EN300-317543-10.0g |

5-methylpyridazin-3-amine |

144294-43-9 | 95.0% | 10.0g |

$1050.0 | 2025-03-19 | |

| TRC | M324588-100mg |

5-methylpyridazin-3-amine |

144294-43-9 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Enamine | EN300-317543-0.5g |

5-methylpyridazin-3-amine |

144294-43-9 | 95.0% | 0.5g |

$172.0 | 2025-03-19 | |

| Chemenu | CM102049-5g |

5-methylpyridazin-3-amine |

144294-43-9 | 97% | 5g |

$*** | 2023-03-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL769-50mg |

5-Methylpyridazin-3-amine |

144294-43-9 | 97% | 50mg |

295.0CNY | 2021-08-04 | |

| Matrix Scientific | 188706-5g |

5-Methylpyridazin-3-amine |

144294-43-9 | 5g |

$1800.00 | 2023-09-07 | ||

| abcr | AB444793-250 mg |

5-Methylpyridazin-3-amine, min. 95 %; . |

144294-43-9 | 250MG |

€206.80 | 2023-07-18 |

5-Methylpyridazin-3-amine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

144294-43-9 (5-Methylpyridazin-3-amine) 関連製品

- 90568-15-3(4-Methylpyridazin-3-amine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:144294-43-9)5-Methylpyridazin-3-amine

清らかである:99%

はかる:5g

価格 ($):455.0